N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-chlorobenzamide
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Overview
Description
Scientific Research Applications
Platelet Aggregation Inhibition
Research on 2-oxopiperazine derivatives, which share structural similarities with N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-chlorobenzamide, has shown that these compounds can inhibit platelet aggregation. This property suggests potential applications in preventing thrombotic diseases. For instance, specific 2-oxopiperazine derivatives have demonstrated potent effects in preventing arterial thrombus formation in animal models without significantly prolonging bleeding time, highlighting their therapeutic potential in clinical settings for thrombotic diseases (Kitamura et al., 2001).
DNA Interaction and Anticancer Potential
Compounds with 1-acetylpiperazine units have been synthesized and evaluated for their DNA binding modes, DNA cleavage activities, topoisomerase inhibitory effects, and cytotoxicity against carcinoma cell lines. Such studies reveal that modifications in the molecular structure, including elements found in this compound, can yield compounds with significant biological activities. For example, water-soluble silicon (IV) phthalocyanine derivatives bearing 1-acetylpiperazine units showed promising binding propensity to CT-DNA and potential as anticancer drugs based on their cytotoxicity profiles (Baş et al., 2019).
Cardioprotective Effects
Research on compounds structurally related to this compound has also explored cardioprotective effects. A study on (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated protection against cardiac remodeling in a rat model of myocardial infarction, suggesting potential applications in cardiac therapeutic interventions (Emna et al., 2020).
Inotropic Evaluation
Another area of interest is the evaluation of positive inotropic effects. Compounds similar to this compound have been synthesized and tested for their ability to increase stroke volume in isolated heart preparations, indicating potential applications in treating heart failure (Wu et al., 2012).
Mechanism of Action
While the specific mechanism of action for this compound is not available, similar compounds have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . This suggests that this compound might have potential uses in the treatment of conditions like Alzheimer’s disease, where acetylcholine levels are often low .
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S/c1-15-6-8-19(9-7-15)32(30,31)21(24-20(28)17-4-3-5-18(23)14-17)22(29)26-12-10-25(11-13-26)16(2)27/h3-9,14,21H,10-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXVGBABESKHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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